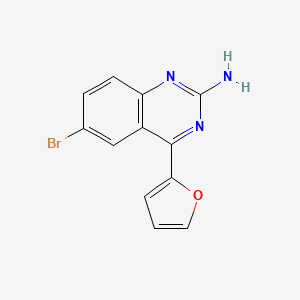![molecular formula C29H23F3N4O2 B15139458 N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)
N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxytryptophan (5-MTP) is a tryptophan metabolite with significant anti-inflammatory properties. It is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 and hydroxyindole O-methyltransferase . This compound has been studied for its potential therapeutic applications, particularly in the context of vascular injury and inflammation .
Preparation Methods
5-Methoxytryptophan is synthesized from L-tryptophan through a two-step enzymatic process. The first step involves the conversion of L-tryptophan to 5-hydroxytryptophan by tryptophan hydroxylase-1. The second step involves the methylation of 5-hydroxytryptophan by hydroxyindole O-methyltransferase to produce 5-Methoxytryptophan
Chemical Reactions Analysis
5-Methoxytryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Methoxytryptophan has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various tryptophan derivatives.
Biology: It plays a role in cellular signaling and has been studied for its effects on endothelial cells.
Medicine: It has potential therapeutic applications in treating vascular injuries, inflammation, and fibrosis.
Mechanism of Action
5-Methoxytryptophan exerts its effects primarily through the inhibition of p38 MAPK activation. By blocking p38 MAPK, it inhibits NF-κB and an array of transactivators important in mediating smooth muscle cell phenotypic switch . This inhibition leads to reduced inflammation and protection of endothelial barrier function. Additionally, 5-Methoxytryptophan controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .
Comparison with Similar Compounds
5-Methoxytryptophan can be compared with other tryptophan metabolites such as:
5-Hydroxytryptophan: Another tryptophan metabolite involved in serotonin synthesis.
Tryptamine: A monoamine alkaloid derived from tryptophan.
Serotonin: A neurotransmitter synthesized from tryptophan.
5-Methoxytryptophan is unique due to its specific anti-inflammatory properties and its role in protecting endothelial cells and promoting vascular health .
Properties
Molecular Formula |
C29H23F3N4O2 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
N-methyl-3-[1-[4-(prop-2-ynoylamino)phenyl]-5-[4-[4-(trifluoromethyl)phenyl]phenyl]pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C29H23F3N4O2/c1-3-27(37)34-23-12-15-25(16-13-23)36-26(18-24(35-36)14-17-28(38)33-2)21-6-4-19(5-7-21)20-8-10-22(11-9-20)29(30,31)32/h1,4-13,15-16,18H,14,17H2,2H3,(H,33,38)(H,34,37) |
InChI Key |
UOGAVVINOTWELT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)NC(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


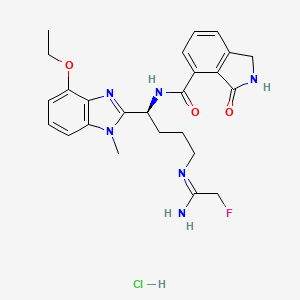
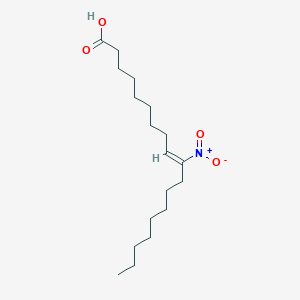
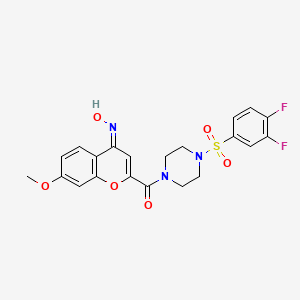
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
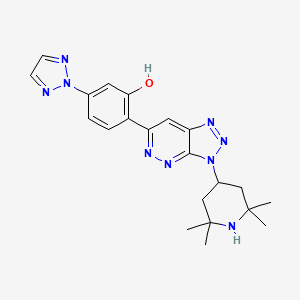
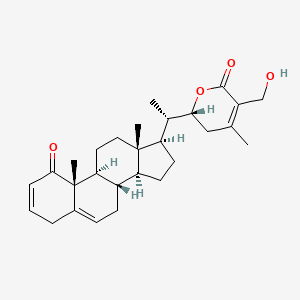
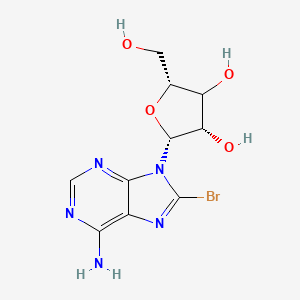
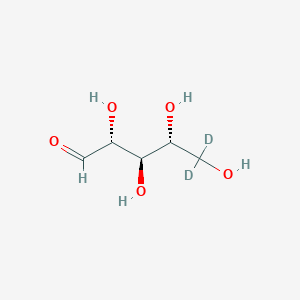
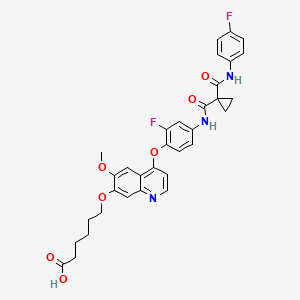
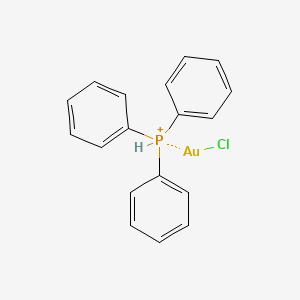
![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)
![[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B15139445.png)
